Tetraacetylethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of TAED involves the acylation of ethylenediamine with acetic anhydride, leading to the formation of TAED. This process involves specific conditions that ensure the complete acetylation of the ethylenediamine substrate to produce TAED efficiently. The kinetic analysis of this synthesis has been studied, revealing the process dynamics and optimizing the reaction conditions for industrial production (Platonova et al., 2008).
Molecular Structure Analysis
The molecular structure of TAED has been extensively characterized through spectroscopic methods, including NMR and X-ray crystallography. These studies have provided detailed insights into the molecular configuration, confirming the presence of four acetyl groups attached to the ethylenediamine backbone. The structural analysis is crucial for understanding TAED's chemical behavior and reactivity (Brand et al., 1997).
Chemical Reactions and Properties
TAED undergoes various chemical reactions, primarily serving as a bleach activator. In aqueous solutions, TAED reacts with hydrogen peroxide to form peracetic acid, a potent bleaching agent. This reaction is influenced by several factors, including pH and temperature, which affect the efficiency of TAED as a bleach activator. The degradation pathways of TAED, including photodegradation, have been studied to understand its environmental impact and stability (Davies & Deary, 1991).
Physical Properties Analysis
The physical properties of TAED, such as solubility, melting point, and stability, are key to its application in various industrial processes. TAED's solid-state characteristics and behavior under different environmental conditions have been explored to optimize its storage and application in detergent formulations (Wang et al., 2020).
Chemical Properties Analysis
TAED's chemical properties, including its reactivity towards nucleophiles and electrophiles, play a significant role in its function as a bleach activator. The compound's ability to undergo specific reactions under controlled conditions makes it a valuable component in enhancing the efficacy of bleaching agents at lower temperatures. The kinetics and mechanism of TAED's reaction with peracetic acid and other related species have been detailed, providing insights into its operational efficiency (Davies & Deary, 1991).
Scientific Research Applications
TAED degrades slowly in an acidic medium, with photodegradation occurring in the presence of iron (III), leading to different degradation products compared to dark degradation. The process involves hydroxyl radicals from photolysis of aquo-complexes of iron (III) (Brand, Mailhot, & Bolte, 1997).
TAED combined with sodium perborate (TAED+P) was studied for its potential as an endodontic disinfectant. It showed less cytotoxicity compared to sodium hypochlorite (NaOCl) on L929 fibroblasts, supporting its use in endodontic applications (Simbula, Dettori, Camboni, & Cotti, 2010).
In textile applications, TAED activated hydrogen peroxide systems are effective for low-temperature bleaching of crude cellulose from jute fiber, offering a more efficient process than conventional hydrogen peroxide systems (Wen, Zou, & Wang, 2018).
TAED activated hydrogen peroxide bleaching improved the storage stability, breaking tenacity, and removal of noncellulosic materials in scoured jute fibers, showing enhanced efficiency over conventional bleaching methods (Wang, Xu, Lou, & Dong, 2020).
TAED's quantitative determination in laundry powder was achieved using attenuated total reflectance Fourier transform infrared spectrometry, proving to be a reliable and accurate method (Khanmohammadi, Shanehsaz, Garmarudi, & Kargosha, 2008).
The kinetics of TAED's hydrolysis and perhydrolysis were explored, highlighting its effectiveness as a bleach activator in reactions with hydrogen peroxide and water (Davies & Deary, 1991).
Ultrasound-assisted TAED/hydrogen peroxide/triethanolamine system proved effective for low-temperature bleaching of cotton cellulose, reducing bleaching time and maintaining fabric properties (Alghamdi, Abdel-Halim, & Alothman, 2016).
properties
IUPAC Name |
N-acetyl-N-[2-(diacetylamino)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWYDHXPHLNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040752 | |
Record name | Tetraacetylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraacetylethylenediamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetraacetylethylenediamine | |
CAS RN |
10543-57-4 | |
Record name | Tetraacetylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10543-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraacetylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraacetylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenebis[N-acetylacetamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAACETYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P411ED0N2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetraacetylethylenediamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
Record name | Tetraacetylethylenediamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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